molecular formula C7H4BrClN2O B12987705 5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B12987705
M. Wt: 247.47 g/mol
InChI Key: KPDXJNMJLWSUCY-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound with the molecular formula C7H4BrClN2O. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[3,2-b]pyridin-2-one core. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-6-chloropyridine-2-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolo[3,2-b]pyridin-2-one core . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one
  • 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2-one
  • 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2-one

Uniqueness

5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C7H4BrClN2O

Molecular Weight

247.47 g/mol

IUPAC Name

5-bromo-6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C7H4BrClN2O/c8-7-3(9)1-4-5(11-7)2-6(12)10-4/h1H,2H2,(H,10,12)

InChI Key

KPDXJNMJLWSUCY-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=C(C=C2NC1=O)Cl)Br

Origin of Product

United States

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